Oral Bioequivalence: 190 mg MMF Delivers Equivalent Systemic Exposure to 240 mg DMF
In a single-dose, open-label, randomized, two-way crossover study in 50 healthy subjects, Bafiertam™ (MMF) 190 mg (administered as 2 × 95 mg delayed-release capsules) demonstrated bioequivalence to Tecfidera® (DMF) 240 mg (1 × 240 mg delayed-release capsule) based on plasma MMF concentrations [1]. The geometric least-squares mean ratios (MMF/DMF) for AUC0-t, AUC0-inf, and Cmax were 96.80% (90% CI: 92.18–101.64), 96.35% (90% CI: 91.81–101.12), and 104.84% (90% CI: 95.54–115.05), respectively [1]. This establishes that a 20.8% lower molar dose of MMF achieves identical systemic MMF exposure to DMF, attributable to the complete bypass of first-pass esterase hydrolysis required for DMF activation [2].
| Evidence Dimension | Systemic exposure to active metabolite (MMF) |
|---|---|
| Target Compound Data | MMF 190 mg (Bafiertam™): AUC0-t geometric mean ratio 96.80% of DMF reference |
| Comparator Or Baseline | DMF 240 mg (Tecfidera®): AUC0-t reference value |
| Quantified Difference | MMF 190 mg achieves 96.80% (90% CI: 92.18–101.64) of DMF 240 mg AUC0-t |
| Conditions | Single-dose, open-label, randomized, two-way crossover; 50 healthy subjects; fasting conditions |
Why This Matters
For procurement, this evidence justifies selecting MMF over DMF when a lower milligram dose yielding equivalent therapeutic exposure is desired, potentially reducing pill burden and excipient load.
- [1] Lategan TW, Wang L, Sprague TN, Rousseau FS. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). CNS Drugs. 2021 May;35(5):567-574. doi: 10.1007/s40263-021-00799-9. PMID: 33797063; PMCID: PMC8144082. View Source
- [2] Rousseau FS, Wang L, Sprague TN, Lategan TW, Berkovich RR. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate). Mult Scler Relat Disord. 2023 Feb;70:104500. doi: 10.1016/j.msard.2023.104500. PMID: 36657301. View Source
